
1,4-Butanediol, dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane-1,4-diyl dicarbamate, also known as 1,4-Butanediol, dicarbamate, is an organic compound with the molecular formula C6H12N2O4. This compound is a derivative of butanediol and carbamic acid, forming a dicarbamate ester. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butane-1,4-diyl dicarbamate can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butanediol with urea. This reaction typically occurs under specific conditions, such as the presence of a catalyst like zinc monoglycerolate, at elevated temperatures (around 140°C) and reduced pressure (30.003 Torr) for about 7 hours .
Industrial Production Methods
In industrial settings, the production of butane-1,4-diyl dicarbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-diyl dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it back to 1,4-butanediol and other intermediates.
Substitution: It can undergo substitution reactions where the carbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives, while reduction can produce 1,4-butanediol.
Scientific Research Applications
Butane-1,4-diyl dicarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a drug delivery agent and its pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of butane-1,4-diyl dicarbamate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, influencing biochemical processes. For instance, it may inhibit or activate enzymes involved in metabolic pathways, thereby exerting its effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A precursor to butane-1,4-diyl dicarbamate, used in the synthesis of polyurethanes and other chemicals.
Carbamic Acid: The parent compound of carbamates, involved in various chemical reactions and industrial applications.
Tetramethylene Glycol Dicarbamate: Another dicarbamate ester with similar properties and applications.
Uniqueness
Butane-1,4-diyl dicarbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
7119-55-3 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-carbamoyloxybutyl carbamate |
InChI |
InChI=1S/C6H12N2O4/c7-5(9)11-3-1-2-4-12-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |
InChI Key |
ONWSHWFYPNZPAA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


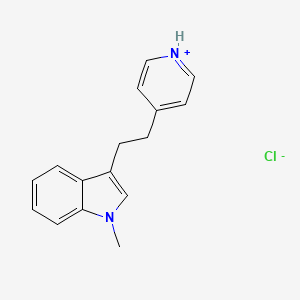

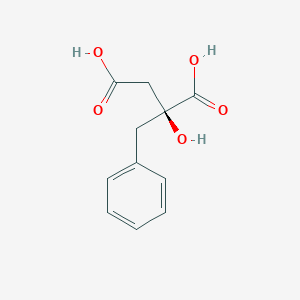

![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)

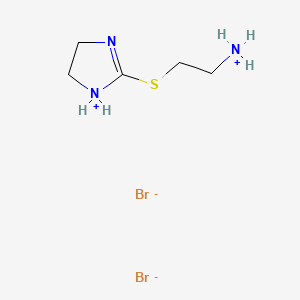

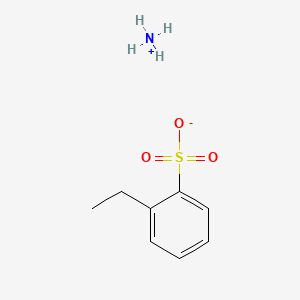
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride](/img/structure/B13764819.png)

![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)
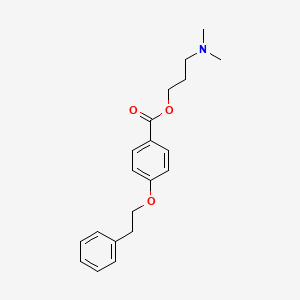
![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)
